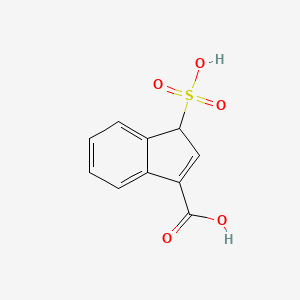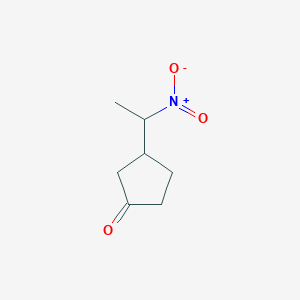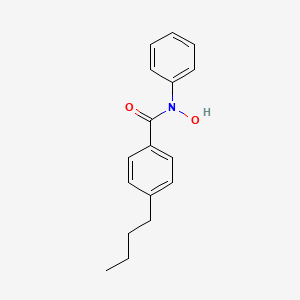
4-Butyl-N-hydroxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-N-hydroxy-N-phenylbenzamide: is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group at the fourth position and a hydroxy group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
-
Benzoylation of Aniline Derivatives: : One common method involves the benzoylation of aniline derivatives. The reaction typically uses benzoyl chloride and aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide derivative.
-
Hydroxylation: : The introduction of the hydroxy group can be achieved through hydroxylation reactions. This step often involves the use of hydroxylamine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4-Butyl-N-hydroxy-N-phenylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles such as halides or amines. These reactions usually require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
科学研究应用
Chemistry
In chemistry, 4-Butyl-N-hydroxy-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited to develop new drugs or biochemical tools.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism by which 4-Butyl-N-hydroxy-N-phenylbenzamide exerts its effects often involves the inhibition of specific enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the normal function of the target molecule, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
N-Hydroxy-N-phenylbenzamide: Lacks the butyl group, making it less hydrophobic.
4-Butylbenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-Phenylbenzamide: Lacks both the hydroxy and butyl groups, significantly altering its reactivity and applications.
Uniqueness
4-Butyl-N-hydroxy-N-phenylbenzamide is unique due to the combination of the butyl and hydroxy groups. This combination enhances its solubility in organic solvents and its ability to participate in hydrogen bonding, making it more versatile in various chemical and biological applications.
属性
CAS 编号 |
132520-38-8 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
4-butyl-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-7-14-10-12-15(13-11-14)17(19)18(20)16-8-5-4-6-9-16/h4-6,8-13,20H,2-3,7H2,1H3 |
InChI 键 |
XKXLQEYBTDEVSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






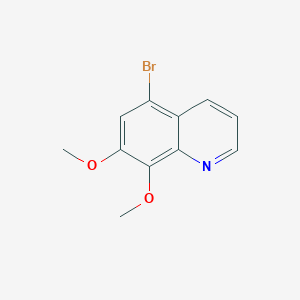
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
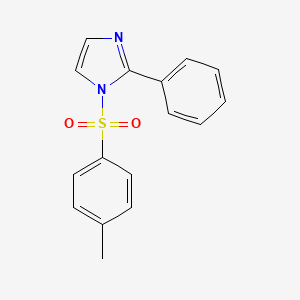
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
